molecular formula C17H24N4O2S B278101 N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

Katalognummer: B278101
Molekulargewicht: 348.5 g/mol
InChI-Schlüssel: VXEBRGJIVQXCPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring, a phenyl group, and a carbamothioyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is functionalized with a propanoyl group, followed by the introduction of the phenyl group. The final step involves the addition of the carbamothioyl group under controlled reaction conditions. The specific reagents and catalysts used in each step can vary, but common reagents include propanoyl chloride, phenyl isothiocyanate, and various solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography and quality control measures to verify the chemical composition and properties of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for certain medical conditions.

    Industry: Utilized in the development of new materials or as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}butanamide
  • N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide

Uniqueness

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C17H24N4O2S

Molekulargewicht

348.5 g/mol

IUPAC-Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]propanamide

InChI

InChI=1S/C17H24N4O2S/c1-3-15(22)19-17(24)18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)16(23)4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,18,19,22,24)

InChI-Schlüssel

VXEBRGJIVQXCPP-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Kanonische SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.